molecular formula C20H19BrN4O B367135 4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine CAS No. 638136-22-8

4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine

Cat. No.: B367135
CAS No.: 638136-22-8
M. Wt: 411.3g/mol
InChI Key: PHYZEZSWRYSPLZ-UHFFFAOYSA-N
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Description

The compound “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” is a complex molecule that contains a total of 49 bonds, including 30 non-H bonds, 20 multiple bonds, 3 rotatable bonds, 20 aromatic bonds, 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, 1 ten-membered ring, 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 49 bonds, including 20 aromatic bonds and multiple ring structures . The compound’s NMR spectrum and other spectral data can provide more detailed information about its structure .

Scientific Research Applications

Synthesis and Antiviral Activities

Research has been conducted on the synthesis of new derivatives, including 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, which show significant antiviral activity and the ability to induce interferon, suggesting their potential use in antiviral therapies. These compounds, including morpholine derivatives, have been identified as potent antivirals with minimal cytotoxicity, highlighting their potential for further investigation in antiviral drug development (Shibinskaya et al., 2010).

Interaction with Biomarkers of Inflammation

Further research on these derivatives has shown their ability to modify pro-inflammatory statuses in laboratory rats, indicating their potential in modulating immune responses. Specifically, certain derivatives have shown to enhance innate antiviral resistance without significantly elevating risks of autoimmunological adverse effects (Antonovych et al., 2015).

Binding Interactions with Proteins

Studies have also explored the interaction between these compounds and human serum albumin, revealing their strong binding affinity. Such interactions are crucial for understanding the pharmacokinetics and pharmacodynamics of potential therapeutic agents (Yegorova et al., 2016).

Antibacterial Activities

The antibacterial potential of derivatives has been examined, with certain compounds showing promising activity against various bacterial strains. This suggests a possible role for these derivatives in developing new antibacterial agents (Murthy et al., 2011).

Anticancer and Antiproliferative Activities

Additionally, the synthesis of derivatives and their evaluation for anticancer and antiproliferative activities have been a focus of research. Certain derivatives have demonstrated promising results in inhibiting the growth of cancer cells, indicating their potential as lead compounds in cancer therapy (Chen et al., 2004).

Mechanism of Action

Target of Action

The primary targets of this compound are predominantly DNA molecules. It exerts its pharmacological action primarily through DNA intercalation. The thermal stability of the intercalated complex (DNA and the 6H-indolo[2,3-b]quinoxaline derivative) plays a crucial role in elucidating its anticancer, antiviral, and other activities .

Mode of Action

The compound interacts with DNA by inserting itself between the base pairs, disrupting the normal helical structure. This intercalation affects DNA replication, transcription, and repair processes. Consequently, it can lead to cell cycle arrest, apoptosis, and inhibition of tumor growth .

Biochemical Pathways

The affected pathways include DNA replication, repair, and transcription. By interfering with these processes, the compound disrupts cellular homeostasis and contributes to its therapeutic effects. Additionally, it may modulate gene expression, impacting downstream signaling pathways .

Pharmacokinetics

Result of Action

At the molecular level, the compound’s DNA intercalation disrupts essential cellular processes. It can induce DNA damage, alter gene expression, and trigger cell death pathways. In cancer cells, this results in tumor suppression. In antiviral applications, it interferes with viral replication .

Action Environment

Environmental factors significantly influence the compound’s efficacy and stability:

Future Directions

The future directions for research on “4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine” and similar compounds could involve further exploration of their synthesis, properties, and biological activities. Given their potential for DNA intercalation, these compounds may have applications in the development of new antiviral and anticancer drugs .

Properties

IUPAC Name

4-[2-(9-bromoindolo[3,2-b]quinoxalin-6-yl)ethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-14-5-6-18-15(13-14)19-20(23-17-4-2-1-3-16(17)22-19)25(18)8-7-24-9-11-26-12-10-24/h1-6,13H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYZEZSWRYSPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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